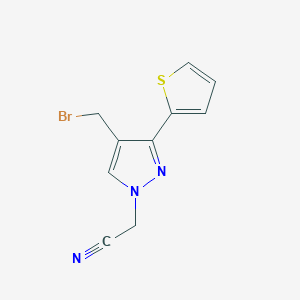

2-(4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile

Description

Properties

IUPAC Name |

2-[4-(bromomethyl)-3-thiophen-2-ylpyrazol-1-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3S/c11-6-8-7-14(4-3-12)13-10(8)9-2-1-5-15-9/h1-2,5,7H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVXAGGXHFZVEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C=C2CBr)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and related fields. With a molecular formula of C10H8BrN3S and a molecular weight of 282.16 g/mol, this compound is characterized by a unique structure that includes a bromomethyl group and a thiophen-2-yl moiety, which may influence its biological interactions and efficacy.

The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H8BrN3S |

| Molecular Weight | 282.16 g/mol |

| Purity | Typically >95% |

The biological activity of this compound is believed to be mediated through various mechanisms:

- Enzyme Interaction : The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on enzymes or proteins, potentially modulating their activity.

- Receptor Binding : The thiophen-2-yl group may enhance binding affinity through π-π interactions and hydrogen bonding, making it suitable as a ligand in biochemical assays.

- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also exhibit anticancer properties.

Biological Activity Studies

Recent studies have highlighted the biological potential of pyrazole derivatives, including those similar to this compound:

Anticancer Activity

A study investigating related pyrazolo[4,3-e][1,2,4]triazine derivatives found that certain compounds exhibited stronger cytotoxic activity than cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds induced apoptosis via caspase pathways and triggered autophagy, indicating that similar mechanisms could be explored for this compound .

Antifungal Activity

Research on pyrazole derivatives has shown promising antifungal activities against various strains. Compounds with cyano and amide groups demonstrated enhanced biological activity, suggesting that modifications to the structure of this compound could yield derivatives with improved efficacy .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole | Chloromethyl instead of bromomethyl | Moderate anticancer activity |

| 4-(bromomethyl)-3-(phenyl)-1H-pyrazole | Phenyl group instead of thiophen | Antimicrobial properties |

| 4-(bromomethyl)-3-(furan-2-yl)-1H-pyrazole | Furan group instead of thiophen | Antifungal activity |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Findings and Analysis

Reactivity and Functional Groups

- Bromomethyl vs. Bromo : The target compound’s bromomethyl group (vs. simple bromo in ) increases steric bulk and facilitates alkylation reactions, critical in covalent inhibitor design.

- Thiophene vs. Pyridine : Thiophene’s sulfur atom enhances π-electron richness compared to pyridine’s electron-withdrawing nitrogen, affecting charge transfer in materials science .

Physicochemical Properties

- Density and Boiling Points : The cyclopropyl analogue has a predicted density of 1.37 g/cm³, lower than the bromomethyl-containing target due to reduced halogen mass. Boiling points for brominated derivatives (e.g., ~422.9°C in ) correlate with molecular weight and halogen presence.

- Polarity : Pyridine-containing derivatives exhibit higher polarity than thiophene analogues, impacting solubility in polar solvents.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile typically involves:

- Formation of the pyrazole core substituted at the 3-position with a thiophen-2-yl group.

- Introduction of the acetonitrile moiety at the 1-position of the pyrazole.

- Bromomethylation at the 4-position of the pyrazole ring.

This sequence requires careful control of reaction parameters to ensure regioselectivity and yield optimization.

Preparation of the Pyrazole Core with Thiophene Substitution

The pyrazole ring bearing a thiophen-2-yl substituent can be prepared via condensation reactions between hydrazine derivatives and α,β-unsaturated ketones or aldehydes containing thiophene units. For example, reactions involving chalcones or β-ketonitriles with hydrazine under basic or acidic conditions yield 3-(thiophen-2-yl)-1H-pyrazoles.

A relevant synthetic approach includes:

- Reacting 1,2-dicarbonyl compounds or β-ketonitriles with hydrazines to form pyrazolines, which can be oxidized to pyrazoles.

- Incorporation of the thiophene moiety through the ketone or aldehyde precursor.

This method is supported by literature reporting the synthesis of pyrazolyl heterocycles with thiophene substituents using similar strategies.

Introduction of the Acetonitrile Side Chain

The acetonitrile group is introduced at the 1-position of the pyrazole ring through alkylation or substitution reactions. A commonly employed method involves the use of 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile as a precursor or intermediate.

An example synthetic procedure for related compounds is:

Preparation of 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile via a base-mediated reaction of tosylmethyl isocyanide with 1-methyl-1H-pyrazole-3-carboxaldehyde in solvents such as methanol and 1,2-dimethoxyethane under inert atmosphere at low temperatures (-50 °C to 80 °C).

Workup involves acidification, extraction, drying, and purification by silica gel chromatography.

This approach yields the acetonitrile-functionalized pyrazole intermediate with moderate yields (~48%) and good purity.

Bromomethylation at the 4-Position of the Pyrazole

The critical step to obtain this compound is the selective bromomethylation of the pyrazole ring at the 4-position.

Methods include:

Reaction of the pyrazole intermediate with bromomethylating agents such as N-bromosuccinimide (NBS) or bromomethyl halides under controlled conditions (e.g., in 1,2-dichloroethane or similar solvents) in the presence of bases like 2,6-lutidine to neutralize generated acids.

The reaction is typically carried out in anhydrous solvents with degassing to prevent side reactions and improve selectivity.

Catalysts such as dithiocarbamate derivatives have been employed to mediate radical bromomethylation processes, enhancing yields and regioselectivity.

Purification and Characterization

After synthesis, the target compound is purified by column chromatography using gradients of ethyl acetate in hexanes or similar solvent systems to separate the desired product from byproducts and unreacted starting materials.

Characterization techniques include:

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole core formation | Hydrazine + α,β-unsaturated ketone/aldehyde | Ethanol or similar | Reflux or room temp | Variable | Thiophene introduced via ketone precursor |

| Acetonitrile introduction | Tosylmethyl isocyanide + 1-methyl-1H-pyrazole-3-carboxaldehyde + i-BuOK | Methanol, 1,2-dimethoxyethane | -50 °C to 80 °C | ~48 | Inert atmosphere; purification by chromatography |

| Bromomethylation | NBS or bromomethyl halide + base (e.g., 2,6-lutidine) + catalyst (optional) | 1,2-dichloroethane or similar | Room temp to reflux | Moderate | Degassed reaction mixture; radical pathway possible |

| Purification | Column chromatography (ethyl acetate/hexane gradient) | N/A | N/A | N/A | Separation of product from byproducts |

Research Findings and Methodological Insights

Radical bromomethylation under visible-light mediated conditions has been reported to improve selectivity and reduce side reactions in related pyrazole systems.

The use of dithiocarbamate catalysts can facilitate three-component radical processes, potentially applicable to bromomethylation steps.

Careful control of temperature and atmosphere (inert gas) is crucial to prevent decomposition and side reactions, especially during the introduction of the acetonitrile group and bromomethylation.

Purification by silica gel chromatography with gradient elution is effective in isolating the target compound with high purity.

Structural confirmation by NMR and, where possible, X-ray crystallography ensures the correct substitution pattern and compound identity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.